molecular formula C9H12N2O4S B13413830 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium CAS No. 51652-08-5

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium

Cat. No.: B13413830
CAS No.: 51652-08-5
M. Wt: 244.27 g/mol
InChI Key: XIBSUARVKSGYPL-UHFFFAOYSA-N
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Description

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .

Preparation Methods

The synthesis of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of pyridine derivatives with appropriate sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as sulfuric acid or other strong acids . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium can be compared with other pyridinium salts such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

51652-08-5

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C9H12N2O4S/c10-9(12)8-3-1-4-11(7-8)5-2-6-16(13,14)15/h1,3-4,7H,2,5-6H2,(H2-,10,12,13,14,15)

InChI Key

XIBSUARVKSGYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C(=O)N

Origin of Product

United States

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